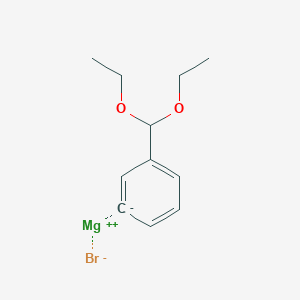![molecular formula C48H36BF24Rh- B6336334 Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate CAS No. 404573-66-6](/img/structure/B6336334.png)
Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate is a rhodium-based compound known for its catalytic properties. It is widely used in various chemical transformations due to its ability to facilitate reactions such as hydrogenation, intramolecular C-H alkenylation, cycloaddition of enynes, and reductive coupling reactions .
Vorbereitungsmethoden
The synthesis of Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate typically involves the reaction of rhodium precursors with 1,5-cyclooctadiene and bis(3,5-trifluoromethyl)phenylborate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate undergoes various types of chemical reactions, including:
Hydrogenation: This compound acts as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated bonds.
Intramolecular C-H Alkenylation: It catalyzes the formation of carbon-carbon bonds within a molecule, leading to the formation of alkenes.
Cycloaddition of Enynes: This reaction involves the addition of enynes to form cyclic compounds.
Reductive Coupling Reactions: It promotes the coupling of two molecules through the reduction process.
Common reagents used in these reactions include hydrogen gas for hydrogenation, various alkenes and alkynes for cycloaddition, and reducing agents for reductive coupling. The major products formed from these reactions depend on the specific substrates used but generally include hydrogenated products, alkenes, and cyclic compounds.
Wissenschaftliche Forschungsanwendungen
Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, alkenylation, and cycloaddition.
Medicine: Research is ongoing to explore its use in medicinal chemistry for the synthesis of complex molecules with potential therapeutic benefits.
Industry: It is used in industrial processes for the large-scale production of chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate involves the coordination of the rhodium center with the substrates, facilitating various chemical transformations. The rhodium center acts as a catalyst by providing a platform for the substrates to interact, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed but generally involve the activation of unsaturated bonds and the formation of carbon-carbon or carbon-hydrogen bonds .
Vergleich Mit ähnlichen Verbindungen
Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate is unique due to its high catalytic activity and selectivity in various chemical reactions. Similar compounds include:
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
- Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- Hydroxy(cyclooctadiene)rhodium(I) dimer
These compounds share similar catalytic properties but differ in their specific applications and reaction conditions. This compound stands out due to its ability to catalyze a wide range of reactions with high efficiency .
Eigenschaften
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.2C8H12.Rh/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;2*1-2-4-6-8-7-5-3-1;/h1-12H;2*1-2,7-8H,3-6H2;/q-1;;;/b;2*2-1-,8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJALYWJSVYWXHY-AUUWQFPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36BF24Rh- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)

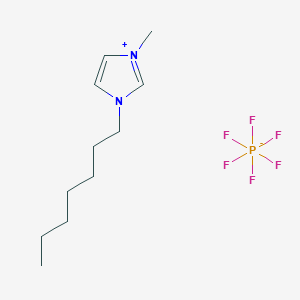
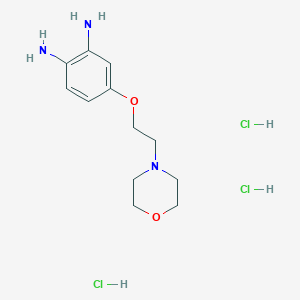
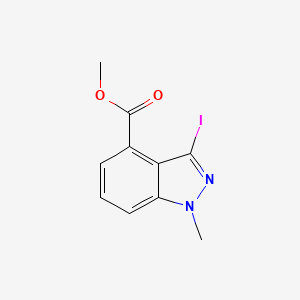
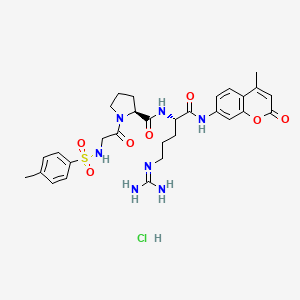
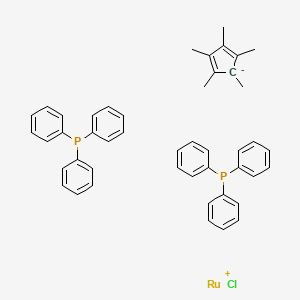
![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine](/img/structure/B6336305.png)
![Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate](/img/structure/B6336318.png)
![Dichlorobis[2-(DI-T-butylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336333.png)
![((4R,5R)-(+)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl] (diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B6336335.png)
![(2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride](/img/structure/B6336337.png)
![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II)](/img/structure/B6336345.png)
